5-Oxotetrahydrofuran-2-carboxylic acid
Overview
Description
5-Oxotetrahydrofuran-2-carboxylic acid (5-OH-THF-2-COOH) is a naturally-occurring organic compound with a wide range of applications in the scientific research field. It is a cyclic dicarboxylic acid that is found in a variety of organisms, from bacteria to mammals. 5-OH-THF-2-COOH has been studied for its potential as a therapeutic agent and its role in enzymatic reactions.
Scientific Research Applications
Unique Spiro Skeleton Synthesis
5-Oxotetrahydrofuran-2-carboxylic acids have been utilized in the synthesis of unique spiro skeletons, particularly 1,7-dioxa-2,6-dioxospiro[4.4]nonanes. This process involves indium-mediated allylation and subsequent in situ dehydration, resulting in compounds that have undergone diastereoselective iodocyclization. The relative stereochemistries of these compounds were ascertained through various analytical methods like single crystal X-ray structures and NMR experiments (Singh et al., 2006).
Asymmetric Synthesis
5-Oxotetrahydrofuran-2-carboxylic acids are also key in the asymmetric synthesis of 2-aryl derivatives. This process involves the asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones. The presence of electron-donating substituents affects both the yield and enantioselectivity of these syntheses (Jõgi et al., 2006).
Biosynthesis from Biomass-Derived Furans
A notable application of 5-oxotetrahydrofuran-2-carboxylic acid derivatives is in the biosynthesis of furan carboxylic acids from biomass-derived furans. This process involves enzyme-catalyzed reactions and has significant implications in the pharmaceutical and polymer industries. The process demonstrates high yields and efficient conversion, highlighting its industrial applicability (Jia et al., 2019).
Spirolactone Synthesis
These compounds are also employed in the synthesis of spirolactones via 1,3-dipolar cycloadditions. The process involves the use of methyl (S)-3-[(E)-cyanomethylidene]-2-oxotetrahydrofuran-5-carboxylate as a chiral dipolarophile, leading to the formation of spirolactones with significant diastereomeric excess. This method showcases the chemical diversity achievable with this compound derivatives (Pirc et al., 2002).
Antibacterial Activity
Additionally, derivatives of this compound, such as those isolated from endophytic fungi, have demonstrated potent antibacterial activity. This highlights the potential for these compounds in pharmaceutical applications, particularly as antibacterial agents (Ma et al., 2016).
Safety and Hazards
The compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing contaminated skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, eye protection, and face protection .
Mechanism of Action
Target of Action
The primary targets of 5-Oxotetrahydrofuran-2-carboxylic acid are currently unknown. This compound is a γ-lactone resulting from the formal intramolecular condensation of the alcoholic hydroxy group of 2-hydroxyglutaric acid with the carboxy group at position 5 . .
Biochemical Pathways
Given its structure, it may be involved in pathways related to γ-lactone metabolism . .
Biochemical Analysis
Biochemical Properties
It is known to be a γ-lactone , a class of compounds that can participate in various biochemical reactions
Cellular Effects
It is known that γ-lactones can influence cell function through various mechanisms, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a γ-lactone, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
5-oxooxolane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVADRSWDTZDDGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701015885 | |
Record name | 5-Oxotetrahydrofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701015885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4344-84-7 | |
Record name | 4344-84-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72000 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Oxotetrahydrofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701015885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-oxotetrahydrofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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